3-(Boc-aminomethyl)-6-cyanopyridine
CAS No.:
Cat. No.: VC4052115
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | tert-butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | VJMBHARIHIDJMC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a pyridine backbone with two key substituents:
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A cyano group (-CN) at the 6-position, which introduces electron-withdrawing properties and enhances reactivity in cross-coupling reactions.
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A Boc-protected aminomethyl group (-CHNHBoc) at the 3-position, where the tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine during synthetic sequences .
The molecular weight is calculated as 233.27 g/mol, with a precise exact mass of 233.1164 Da. The Boc group’s steric bulk influences the compound’s solubility and stability, making it amenable to stepwise synthetic strategies .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 3-(Boc-aminomethyl)-6-cyanopyridine involves multi-step organic transformations, as inferred from related methodologies :
Step 1: Aminomethylation of Pyridine
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A pyridine derivative undergoes Friedel-Crafts-type alkylation to introduce the aminomethyl group.
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Example reagents: Chloromethylamine derivatives in the presence of Lewis acids like AlCl .
Step 2: Boc Protection
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The primary amine is protected using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., triethylamine in dichloromethane) .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | BocO, TEA, DCM, 0°C → rt | 70–95 | |
| Cyanation | Pd(PCy), Zn(CN), DMF, 80°C | 44–90 |
Mechanistic Insights
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Oxidative Addition: Palladium catalysts (e.g., Pd(PCy)) facilitate C-CN bond formation via oxidative addition to the pyridine ring, as demonstrated in analogous systems .
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Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, regenerating the free amine for subsequent functionalization .
Applications in Pharmaceutical Research
Intermediate in Cognitive Enhancer Synthesis
The compound serves as a precursor in the synthesis of insulin-regulated aminopeptidase (IRAP) inhibitors, which show promise in improving cognitive function. For example:
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Compound 6a_dia2: An IRAP inhibitor derived from 3-(Boc-aminomethyl)-6-cyanopyridine exhibits an IC of 1.0 µM, highlighting its potency .
Role in Peptide Mimetics
The Boc-protected amine enables controlled peptide coupling reactions, facilitating the construction of:
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Imidazo[1,5-α]pyridine scaffolds: These mimic α-helical peptide structures, critical in disrupting protein-protein interactions .
Recent Advances and Future Directions
Innovations in Catalysis
Recent studies leverage palladium-NHC complexes to enhance cyanation efficiency, reducing reaction times from hours to minutes .
Expanding Biomedical Applications
Ongoing research explores the compound’s utility in:
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